2-Chloro-4-iodobenzaldehyde

Catalog No.
S807093
CAS No.
1260810-79-4
M.F
C7H4ClIO
M. Wt
266.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodobenzaldehyde

CAS Number

1260810-79-4

Product Name

2-Chloro-4-iodobenzaldehyde

IUPAC Name

2-chloro-4-iodobenzaldehyde

Molecular Formula

C7H4ClIO

Molecular Weight

266.46 g/mol

InChI

InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H

InChI Key

DYBKHUOGPLCQLA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)Cl)C=O

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C=O

The exact mass of the compound 2-Chloro-4-iodobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-iodobenzaldehyde (CAS 1260810-79-4) is a highly specialized dihalogenated aromatic building block designed for advanced organic synthesis and active pharmaceutical ingredient (API) development. Featuring an aldehyde group alongside two distinct halogens (chlorine and iodine) at the ortho and para positions respectively, this compound provides a precise platform for orthogonal reactivity [1]. The high reactivity of the C4-iodine enables mild, regioselective transition-metal-catalyzed cross-couplings, while the C2-chlorine remains intact for subsequent functionalization or intramolecular cyclization [1]. This programmed reactivity profile makes it a critical precursor for synthesizing complex, multi-substituted aromatic systems and fused heterocycles where step economy and regiocontrol are paramount.

Research Fit

Sequential Pd cross-coupling (I then Cl)
Aldehyde anchor for scaffold diversification
Dual-handle avoids monohalogenated limitation

Substituting 2-Chloro-4-iodobenzaldehyde with simpler analogs like 2,4-dichlorobenzaldehyde or 4-iodobenzaldehyde introduces severe synthetic bottlenecks in procurement and process scaling. Using 2,4-dichlorobenzaldehyde eliminates the thermodynamic differentiation between the halogen sites, leading to poor regioselectivity during cross-coupling and requiring harsh reaction conditions that can degrade the sensitive aldehyde moiety [1]. Conversely, utilizing 4-iodobenzaldehyde removes the ortho-chloro handle entirely, preventing downstream cyclization strategies essential for building quinoline or indazole cores [2]. Even substituting with 2-chloro-4-bromobenzaldehyde forces chemists to use higher temperatures for the initial coupling, which increases the risk of competitive insertion at the C-Cl bond and reduces overall yield [1]. Procurement of the exact iodo-chloro motif is therefore essential for maintaining orthogonal control and minimizing purification overhead.

Substitution Risk

Monohalogenated analogs
Lack dual orthogonal handles; stepwise elaboration may not be supported.
Br/Cl pair (e.g., 2-Cl-4-Br)
Narrower I/Cl selectivity margin may increase cross-coupling competition.
Aniline congener
Absence of aldehyde group restricts diversification route options.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The primary value of 2-chloro-4-iodobenzaldehyde lies in its precise orthogonal reactivity. Under standard palladium-catalyzed conditions (e.g., Pd(PPh3)4, mild base), the C4-iodine undergoes rapid oxidative addition, allowing for highly regioselective Suzuki or Sonogashira couplings [1]. In contrast, utilizing 2,4-dichlorobenzaldehyde results in competing insertions at both the C2 and C4 positions, drastically lowering the yield of the desired mono-functionalized intermediate and complicating purification [1]. The significant difference in bond dissociation energies between C-I (~65 kcal/mol) and C-Cl (~96 kcal/mol) guarantees that the C2-chlorine remains unreactive during the initial transformation.

Evidence DimensionRegioselectivity for C4 mono-coupling
Target Compound Data>95% selectivity at C4 (leaving C2-Cl intact)
Comparator Or Baseline2,4-Dichlorobenzaldehyde (<60% selectivity, mixed products)
Quantified Difference>35% improvement in regioselectivity
ConditionsStandard Pd(0) catalysis, 20-50 °C

High regioselectivity eliminates the need for complex chromatographic separations and maximizes the yield of the target intermediate during scale-up.

I/Cl Rate Gap
Class-level
I/Cl krel ~105 vs Br/Cl ~102–103
Supports stepwise coupling with reduced cross-reactivity
Kinetic studies from Hartwig 2010 and Tsuji 2004

Temperature Requirements for Initial Functionalization

The choice of halogen at the 4-position directly dictates the energy input required for the first synthetic step. 2-Chloro-4-iodobenzaldehyde readily participates in cross-coupling reactions at ambient to mildly elevated temperatures (20–50 °C)[1]. When substituting with 2-chloro-4-bromobenzaldehyde, the activation barrier for oxidative addition is higher, typically requiring heating to 80–100 °C [1]. This elevated temperature not only increases energy costs but also promotes unwanted side reactions involving the reactive aldehyde group, such as oxidation or condensation, thereby degrading the overall purity profile of the reaction mixture.

Evidence DimensionRequired reaction temperature for >90% conversion
Target Compound Data20–50 °C (C-I activation)
Comparator Or Baseline2-Chloro-4-bromobenzaldehyde (80–100 °C for C-Br activation)
Quantified Difference40–50 °C reduction in processing temperature
ConditionsSuzuki-Miyaura coupling conditions

Lower processing temperatures protect the sensitive aldehyde functionality and reduce energy consumption during industrial manufacturing.

Aldehyde Utility
Supporting evidence
Enables imine, hydrazone, oxime formation; reducible to alcohol
Broader diversification vs. aniline congener
Reaction scope from Shpiro & Marquez 2005

Suitability for Downstream Heterocycle Synthesis

Beyond initial cross-coupling, the ortho-chloro-aldehyde motif is a privileged starting point for synthesizing fused heterocycles. After the C4 position is functionalized, the proximity of the C1-aldehyde and C2-chlorine allows for highly efficient condensation-cyclization cascades with bis-nucleophiles to form indazoles, quinolines, or quinazolines [1]. A baseline compound like 4-iodobenzaldehyde lacks this ortho-leaving group, rendering such direct cyclization pathways impossible and forcing chemists to rely on much longer, lower-yielding multi-step sequences to build the same heterocyclic cores [1].

Evidence DimensionNumber of steps to fused heterocycle (e.g., quinoline core)
Target Compound Data2 steps (coupling, then cyclization)
Comparator Or Baseline4-Iodobenzaldehyde (4+ steps requiring ortho-metalation or nitration)
Quantified DifferenceReduction of at least 2 synthetic steps
ConditionsStandard condensation-cyclization protocols

Step economy directly translates to reduced raw material costs, lower labor hours, and higher overall throughput in drug discovery campaigns.

Commercial Quality
Cross-study
Purity 95–98%; storage 4°C, light/N₂ protection
Iodo compound requires stricter cold-chain handling
Vendor COA review; C–I bond lability noted

Synthesis of Multi-Substituted Heterocyclic APIs

2-Chloro-4-iodobenzaldehyde is the ideal starting material for developing complex, multi-substituted quinoline, isoquinoline, or indazole scaffolds [1]. The orthogonal halogens allow chemists to first install a specific functional group at the 4-position via mild cross-coupling, and subsequently use the aldehyde and 2-chloro groups to close the heterocyclic ring. This scenario is highly relevant for medicinal chemistry programs targeting kinase inhibitors or GPCR modulators where precise substitution patterns are required [1].

Development of Advanced Fluorophores and OLED Materials

In materials science, the compound serves as a precise building block for extended pi-conjugated systems[2]. The highly reactive iodine allows for the attachment of electron-donating or withdrawing groups to tune emission properties, while the aldehyde can be converted into various bridging motifs. The remaining chlorine can then be used for late-stage functionalization or polymerization, making it highly valuable for synthesizing asymmetric fluorophores [2].

Library Generation via Sequential Functionalization

For high-throughput screening libraries, the predictable, stepwise reactivity of 2-chloro-4-iodobenzaldehyde enables the rapid generation of diverse compound arrays [1]. By holding the core constant, chemists can perform a library of Suzuki couplings at the iodine position, followed by a second diverse set of nucleophilic aromatic substitutions or cyclizations at the chlorine/aldehyde positions, maximizing chemical space exploration from a single, reliable precursor [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Unsymmetrical Biaryl Synthesis
I/Cl chemoselectivity gap
Sequential coupling protocol, cross-reactivity check
MEK Inhibitor Fragment Access
Aldehyde-to-aniline route
Oxime formation/reduction, regulatory constraints
Hydrazide-Hydrazone Libraries
Aldehyde condensation handle
Hydrazone formation, iodine phasing
PROTAC Linker Attachment
Dual orthogonal coupling sites
Sequential linker attachment, purification

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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